4-(Isopropylamino)butanoic acid hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 4-(Isopropylamino)butanoic acid hydrochloride typically involves the reaction of 4-chlorobutanoic acid with isopropylamine under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 0-5°C. The resulting product is then purified through recrystallization to obtain the hydrochloride salt .
Chemical Reactions Analysis
4-(Isopropylamino)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Scientific Research Applications
4-(Isopropylamino)butanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on this compound includes its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Isopropylamino)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-(Isopropylamino)butanoic acid hydrochloride can be compared with other similar compounds, such as:
4-(Methylamino)butanoic acid hydrochloride: This compound has a similar structure but with a methyl group instead of an isopropyl group.
4-(Ethylamino)butanoic acid hydrochloride: Similar to the isopropyl derivative, but with an ethyl group.
4-(Propylamino)butanoic acid hydrochloride: This compound has a propyl group, making it slightly different in terms of steric and electronic properties.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting effects on its reactivity and applications.
Properties
IUPAC Name |
4-(propan-2-ylamino)butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-6(2)8-5-3-4-7(9)10;/h6,8H,3-5H2,1-2H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZVOKYUSOIELW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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